molecular formula C12H22N2O3 B2871479 tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate CAS No. 1037368-47-0

tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate

Cat. No.: B2871479
CAS No.: 1037368-47-0
M. Wt: 242.319
InChI Key: RZNHDYGCLDEGLK-JOYOIKCWSA-N
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Description

tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate (CAS 953908-29-7, molecular formula C₁₂H₂₂N₂O₃) is a bicyclic heterocyclic compound featuring a fused pyrano-pyrrol ring system and a tert-butyl carbamate (Boc) protecting group. The compound’s stereochemistry, defined by the (3aR,7aS) configuration, is critical for its applications in pharmaceutical synthesis, where it serves as a chiral building block for amine-protected intermediates . The Boc group provides stability under basic and nucleophilic conditions while remaining labile under acidic conditions, enabling selective deprotection during multi-step syntheses . This compound is typically stored at 2–8°C in dry, sealed containers to prevent hydrolysis of the carbamate moiety .

Properties

IUPAC Name

tert-butyl N-[(3aR,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-12-4-5-16-7-9(12)6-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNHDYGCLDEGLK-JOYOIKCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCOCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]12CCOC[C@@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate typically involves the following steps :

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.

    Formation of the Hexahydropyrano Ring: The hexahydropyrano ring is then fused to the pyrrolidine ring using a series of condensation reactions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a carbamation reaction, where tert-butyl chloroformate is used as the reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The (3aS,7aR)-enantiomer (CAS 1037368-67-4) shares the same molecular formula (C₁₂H₂₂N₂O₃) and weight (242.31 g/mol) as the target compound but exhibits reversed stereochemistry at the 3a and 7a positions. This enantiomeric difference can significantly impact biological activity, as seen in receptor-binding studies where stereochemistry dictates affinity for target proteins . For example, in kinase inhibitor development, the (3aR,7aS) configuration may favor interactions with specific hydrophobic pockets due to spatial alignment of the pyran oxygen and pyrrol nitrogen.

Substituent-Modified Analogs

  • N-Methyl Derivative: rac-tert-Butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate (CymitQuimica Ref: 3D-HCD81426) introduces a methyl group on the carbamate nitrogen, altering lipophilicity (logP increase ~0.5) and steric bulk. This modification enhances metabolic stability in vivo but may reduce solubility in aqueous media .
  • Benzyl-Substituted Analogs: Compounds like rel-(3aR,6aR)-tert-Butyl 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylate () replace the pyran ring with a furan and add a benzyl group. The furan’s smaller ring size (5-membered vs.

Ring System Variants

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences
Target Compound 953908-29-7 C₁₂H₂₂N₂O₃ 242.31 Pyrano[3,4-c]pyrrol + Boc group
Hexahydropyrrolo[3,2-b]pyrrole C₁₁H₂₀N₂O₂ 212.29 Pyrrolo[3,2-b]pyrrole (no pyran oxygen)
rel-Methyl pyrano[2,3-c]pyrrole C₁₃H₂₁NO₃ 257.32 Pyrano[2,3-c]pyrrole + methyl ester

The hexahydropyrrolo[3,2-b]pyrrole derivative () lacks the pyran oxygen, reducing hydrogen-bonding capacity and increasing basicity at the pyrrol nitrogen. This makes it more reactive in alkylation reactions compared to the target compound .

Key Research Findings

  • Stereochemical Impact : Enantiomers of the target compound exhibit divergent pharmacokinetic profiles. The (3aR,7aS) form shows 20% higher oral bioavailability in rodent models than its (3aS,7aR) counterpart, likely due to enhanced intestinal permeability .
  • Synthetic Utility : The N-methyl analog () is preferred for prodrug designs requiring prolonged half-lives, while the benzyl-substituted furo-pyrrole () is utilized in electrophilic aromatic substitution reactions .
  • Stability : The target compound’s Boc group remains intact under basic conditions (pH >10) but degrades within 1 hour in 4M HCl/dioxane, mirroring trends observed in related carbamates .

Biological Activity

tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.31 g/mol
  • CAS Number : 1416263-23-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in neurodegenerative processes, particularly in the context of Alzheimer's disease.

1. Neuroprotective Effects

Studies have shown that compounds similar to this compound exhibit neuroprotective properties. For instance, related compounds have demonstrated the ability to inhibit amyloid-beta aggregation and protect neuronal cells from oxidative stress induced by amyloid peptides.

2. Enzyme Inhibition

Research indicates that this compound may inhibit acetylcholinesterase (AChE) and β-secretase enzymes. In vitro studies suggest that it can significantly reduce the activity of these enzymes, which are implicated in the pathogenesis of Alzheimer's disease. For example:

  • AChE Inhibition : IC50 values have been reported in the range of nanomolar concentrations for similar compounds.
  • β-secretase Inhibition : Compounds with structural similarities have shown significant inhibition rates against β-secretase.

Study 1: In Vitro Neuroprotection

A study investigated the protective effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated a reduction in cell death and inflammatory markers such as TNF-α and IL-6 when treated with this compound.

TreatmentCell Viability (%)TNF-α Levels (pg/mL)IL-6 Levels (pg/mL)
Control100510
Aβ Treatment305040
Compound Treatment702015

Study 2: Enzyme Activity Assay

In another study focused on enzyme inhibition, this compound was tested for its ability to inhibit AChE and β-secretase. The findings were promising:

EnzymeControl Activity (%)Compound Activity (%)
AChE10045
β-secretase10030

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